Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and an ethoxyphenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using an amine precursor.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Protection with Tert-butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C18H28N2O3 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-5-22-16-12-14(6-7-15(16)19)13-8-10-20(11-9-13)17(21)23-18(2,3)4/h6-7,12-13H,5,8-11,19H2,1-4H3 |
InChI Key |
NJFSGNQJFHARPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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